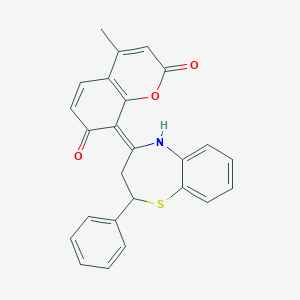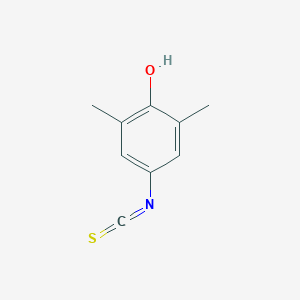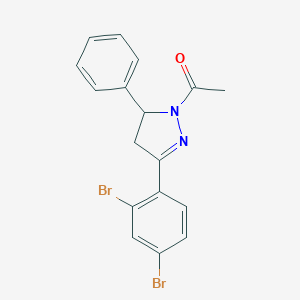![molecular formula C27H29N3O3 B304771 N'-[(E)-{3-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B304771.png)
N'-[(E)-{3-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(E)-{3-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as PAK1 inhibitor II and has been shown to inhibit the activity of PAK1, a protein kinase that plays a role in cell growth and proliferation.
Mecanismo De Acción
The mechanism of action of N'-[(E)-{3-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide involves the inhibition of PAK1 activity. PAK1 is a protein kinase that plays a role in the regulation of various cellular processes, including cell growth, migration, and invasion. Inhibition of PAK1 activity has been shown to inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N'-[(E)-{3-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the activity of PAK1 and reduces the proliferation of cancer cells. In vivo studies have shown that the compound can inhibit tumor growth in animal models of breast cancer and pancreatic cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N'-[(E)-{3-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide in lab experiments include its specificity for PAK1 and its potential therapeutic applications. However, the limitations of using this compound include its limited solubility in aqueous solutions and its potential toxicity.
Direcciones Futuras
For research on N'-[(E)-{3-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide include further studies on its mechanism of action and its potential therapeutic applications. Additionally, research could focus on developing more soluble analogs of the compound and studying its effects on other cellular processes. Finally, studies could be conducted to determine the safety and efficacy of the compound in human clinical trials.
Métodos De Síntesis
The synthesis of N'-[(E)-{3-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide has been described in scientific literature. The method involves the reaction of 4-pyridinecarboxylic acid hydrazide with 4-cyclohexylphenol and 3-(2-bromoethoxy)benzaldehyde in the presence of a catalyst. The resulting compound is then purified using various techniques, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N'-[(E)-{3-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide has been studied for its potential therapeutic applications. It has been shown to inhibit the activity of PAK1, which is involved in various cellular processes, including cell growth, migration, and invasion. Inhibition of PAK1 has been implicated in the treatment of various types of cancer, such as breast cancer and pancreatic cancer.
Propiedades
Nombre del producto |
N'-[(E)-{3-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide |
|---|---|
Fórmula molecular |
C27H29N3O3 |
Peso molecular |
443.5 g/mol |
Nombre IUPAC |
N-[(E)-[3-[2-(4-cyclohexylphenoxy)ethoxy]phenyl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C27H29N3O3/c31-27(24-13-15-28-16-14-24)30-29-20-21-5-4-8-26(19-21)33-18-17-32-25-11-9-23(10-12-25)22-6-2-1-3-7-22/h4-5,8-16,19-20,22H,1-3,6-7,17-18H2,(H,30,31)/b29-20+ |
Clave InChI |
PCNMMTAXDZFLOG-ZTKZIYFRSA-N |
SMILES isomérico |
C1CCC(CC1)C2=CC=C(C=C2)OCCOC3=CC=CC(=C3)/C=N/NC(=O)C4=CC=NC=C4 |
SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCCOC3=CC=CC(=C3)C=NNC(=O)C4=CC=NC=C4 |
SMILES canónico |
C1CCC(CC1)C2=CC=C(C=C2)OCCOC3=CC=CC(=C3)C=NNC(=O)C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B304688.png)
![(8E)-8-[8-chloro-2-(3,4-dimethoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]-4-methylchromene-2,7-dione](/img/structure/B304690.png)

![3-[2-(2-Chlorophenyl)vinyl]-2-quinoxalinyl phenyl sulfone](/img/structure/B304696.png)


![4-[5-(2,4-dichlorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl methyl ether](/img/structure/B304702.png)

![5-[3,4-bis(methyloxy)phenyl]-3-(2,4-dibromophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazole](/img/structure/B304704.png)


![3-(3,4-dichlorophenyl)-5-[4-(methyloxy)phenyl]-1-propanoyl-4,5-dihydro-1H-pyrazole](/img/structure/B304707.png)
![3-(2,4-dichlorophenyl)-5-[4-(methyloxy)phenyl]-1-propanoyl-4,5-dihydro-1H-pyrazole](/img/structure/B304708.png)
![5-(4-methoxyphenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B304709.png)